molecular formula C15H11N7 B10806090 N-Pyridin-2-ylmethylene-N'-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine

N-Pyridin-2-ylmethylene-N'-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine

Cat. No.: B10806090
M. Wt: 289.29 g/mol
InChI Key: ONGVWUJNJJKTFU-UHFFFAOYSA-N
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Description

N-Pyridin-2-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine is a complex organic compound that features both pyridine and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-2-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine typically involves the condensation of pyridine-2-carbaldehyde with 9H-1,3,4,9-tetraaza-fluoren-2-yl-hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-2-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are common in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-Pyridin-2-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridine-2-carbaldehyde and pyridine-2-carboxylic acid.

    Fluorenyl derivatives: Compounds such as 9H-fluorene and its substituted derivatives.

Uniqueness

N-Pyridin-2-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine is unique due to its combination of pyridine and fluorenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11N7

Molecular Weight

289.29 g/mol

IUPAC Name

N-(pyridin-2-ylmethylideneamino)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C15H11N7/c1-2-7-12-11(6-1)13-14(18-12)19-15(22-20-13)21-17-9-10-5-3-4-8-16-10/h1-9H,(H2,18,19,21,22)

InChI Key

ONGVWUJNJJKTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CC=N4

Origin of Product

United States

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